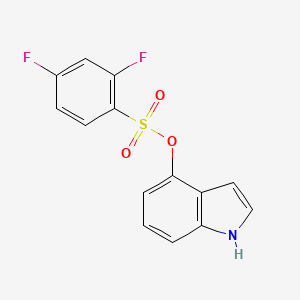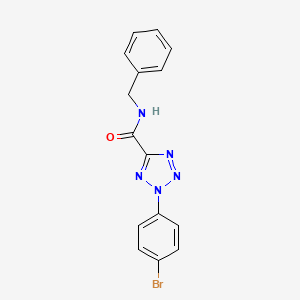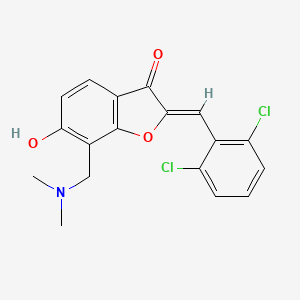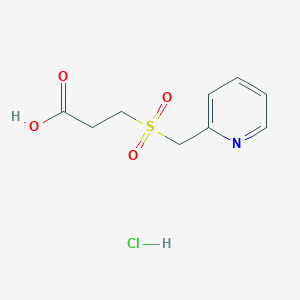
1H-indol-4-yl 2,4-difluorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indol-4-yl 2,4-difluorobenzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DIBS, and it is a sulfonate ester of indole that contains two fluorine atoms on the benzene ring. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.
Mécanisme D'action
The mechanism of action of 1H-indol-4-yl 2,4-difluorobenzenesulfonate is not well understood. However, it is believed that the compound exerts its effects by inhibiting the activity of specific enzymes. For example, the compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, 1H-indol-4-yl 2,4-difluorobenzenesulfonate may disrupt cellular processes and lead to various physiological effects.
Biochemical and Physiological Effects:
1H-indol-4-yl 2,4-difluorobenzenesulfonate has been shown to possess various biochemical and physiological effects. The compound has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, the compound has been shown to possess anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. The compound has also been reported to exhibit antiviral activity against several viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-indol-4-yl 2,4-difluorobenzenesulfonate in lab experiments is its potent inhibitory activity against various enzymes. This makes the compound an attractive candidate for studying the role of specific enzymes in various cellular processes. Additionally, the compound has been shown to possess various biological activities, which makes it a valuable tool for studying the mechanisms of action of various drugs and compounds.
However, one of the limitations of using 1H-indol-4-yl 2,4-difluorobenzenesulfonate in lab experiments is its relatively low solubility in water. This can make it challenging to dissolve the compound in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1H-indol-4-yl 2,4-difluorobenzenesulfonate. One of the most promising areas of research is the development of new drugs and compounds based on the structure of the compound. Additionally, further research is needed to elucidate the mechanism of action of the compound and its effects on various cellular processes. Finally, the potential applications of the compound in various fields, including medicine and agriculture, should be explored further.
Méthodes De Synthèse
The synthesis of 1H-indol-4-yl 2,4-difluorobenzenesulfonate can be achieved using various methods. One of the most commonly used methods involves the reaction of 2,4-difluorobenzenesulfonyl chloride with indole in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yields. Other methods that have been reported in the literature include the use of different sulfonating agents and catalysts.
Applications De Recherche Scientifique
1H-indol-4-yl 2,4-difluorobenzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. The compound has been reported to exhibit potent inhibitory activity against several enzymes, including protein kinases, phosphodiesterases, and carbonic anhydrases. Additionally, the compound has been shown to possess anti-inflammatory, anticancer, and antiviral properties.
Propriétés
IUPAC Name |
1H-indol-4-yl 2,4-difluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO3S/c15-9-4-5-14(11(16)8-9)21(18,19)20-13-3-1-2-12-10(13)6-7-17-12/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOKLXDXRFXTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2709336.png)
![3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2709337.png)
![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2709344.png)
![N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide](/img/structure/B2709346.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2709347.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2709348.png)
![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2709350.png)
![diethyl 2-(2-phenylquinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2709351.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-4-ylmethyl)azetidin-3-amine](/img/structure/B2709354.png)

![(2-Ethylsulfanylphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride](/img/structure/B2709356.png)
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]benzenol](/img/structure/B2709357.png)